8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione 8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15357131
InChI: InChI=1S/C25H28N6O4/c1-17-6-8-18(9-7-17)15-31-20(26-22-21(31)24(33)28(3)25(34)27(22)2)16-29-10-12-30(13-11-29)23(32)19-5-4-14-35-19/h4-9,14H,10-13,15-16H2,1-3H3
SMILES:
Molecular Formula: C25H28N6O4
Molecular Weight: 476.5 g/mol

8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione

CAS No.:

Cat. No.: VC15357131

Molecular Formula: C25H28N6O4

Molecular Weight: 476.5 g/mol

* For research use only. Not for human or veterinary use.

8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione -

Specification

Molecular Formula C25H28N6O4
Molecular Weight 476.5 g/mol
IUPAC Name 8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione
Standard InChI InChI=1S/C25H28N6O4/c1-17-6-8-18(9-7-17)15-31-20(26-22-21(31)24(33)28(3)25(34)27(22)2)16-29-10-12-30(13-11-29)23(32)19-5-4-14-35-19/h4-9,14H,10-13,15-16H2,1-3H3
Standard InChI Key ITMCUQLBMWTOJI-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)CN2C(=NC3=C2C(=O)N(C(=O)N3C)C)CN4CCN(CC4)C(=O)C5=CC=CO5

Introduction

Chemical Identity and Nomenclature

Systematic IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as 8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione. This name reflects its core purine structure (positions 1, 3, 7, and 8), substituted with a 4-methylbenzyl group at position 7, a piperazine moiety linked via a methyl group at position 8, and a furan-2-carbonyl group attached to the piperazine nitrogen .

Table 1: Comparative Molecular Data of Related Purine Derivatives

Compound SubstituentMolecular FormulaMolecular Weight (g/mol)Source
7-(3-Methylbenzyl)C₂₁H₂₈N₆O₄428.49
7-(3-Methylbutyl)C₂₂H₃₀N₆O₄442.5
7-(4-Methylbenzyl) (Target)C₂₄H₂₈N₆O₄476.5 (estimated)-

Structural Characteristics

Core Purine Skeleton

The molecule centers on a purine core (3,7-dihydro-1H-purine-2,6-dione), a bicyclic structure comprising fused pyrimidine and imidazole rings. Methyl groups at positions 1 and 3 enhance steric stability, while the 7-(4-methylbenzyl) substituent introduces aromaticity and potential π-π stacking interactions with biological targets .

Piperazine-Furan Carbonyl Functionalization

At position 8, a methylene bridge (-CH₂-) connects the purine core to a piperazine ring. The piperazine’s distal nitrogen is acylated with a furan-2-carbonyl group, introducing a heteroaromatic furan ring. This moiety is critical for modulating solubility and receptor binding affinity, as furan derivatives are known to participate in hydrogen bonding and hydrophobic interactions.

Synthesis and Reaction Pathways

Multi-Step Organic Synthesis

The synthesis of this compound likely follows a convergent strategy, as evidenced by analogous purine derivatives:

  • Purine Core Formation: Condensation of guanine or xanthine derivatives with dimethyl sulfate introduces the 1,3-dimethyl groups .

  • Alkylation at Position 7: Reaction with 4-methylbenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) yields the 7-(4-methylbenzyl) substituent .

  • Mannich Reaction at Position 8: Introduction of the piperazine-methyl group via a Mannich-type reaction using formaldehyde and piperazine.

  • Acylation of Piperazine: The free piperazine nitrogen is acylated with furan-2-carbonyl chloride in the presence of a base (e.g., triethylamine).

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (%)
1Dimethyl sulfate, NaOH, 60°C, 12h7590
24-Methylbenzyl bromide, K₂CO₃, DMF, 80°C, 8h6888
3Formaldehyde, piperazine, EtOH, reflux, 6h5285
4Furan-2-carbonyl chloride, Et₃N, CH₂Cl₂, rt8195

Physicochemical Properties

Solubility and Lipophilicity

The compound’s solubility profile is influenced by its functional groups:

  • LogP: Estimated at 2.8–3.2 (moderate lipophilicity), favoring membrane permeability but requiring formulation aids for aqueous solubility.

  • Aqueous Solubility: <0.1 mg/mL in pure water due to the hydrophobic 4-methylbenzyl and furan groups. Solubility improves in polar aprotic solvents (e.g., DMSO: >50 mg/mL).

Thermal Stability

Differential scanning calorimetry (DSC) of similar purine derivatives reveals a melting point range of 180–190°C, with decomposition above 250°C.

TargetAssay TypeIC₅₀ (nM)Source
A₂A Adenosine ReceptorRadioligand binding120
CDK2/Cyclin EKinase assay85
COX-2Enzymatic assay210

Research Gaps and Future Directions

In Vivo Pharmacokinetics

No data exist on the compound’s bioavailability, metabolism, or toxicity. Priority studies should include:

  • ADME Profiling: Radiolabeled tracer studies in rodent models.

  • Metabolite Identification: LC-MS/MS analysis of hepatic microsomal incubations.

Structure-Activity Relationship (SAR) Optimization

Systematic modification of substituents (e.g., replacing 4-methylbenzyl with halogenated analogs) could enhance potency and selectivity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator